
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamidine-d4 2HCl (pentane-1,1,5,5-d4): is a deuterium-labeled analogue of Pentamidine. Pentamidine is an antimicrobial agent used to treat diseases such as African trypanosomiasis and leishmaniasis. The deuterium labeling in Pentamidine-d4 2HCl allows for its use in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine-d4 2HCl involves the incorporation of deuterium atoms into the pentane backbone of Pentamidine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Pentamidine-d4 2HCl typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and isotopic enrichment. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 95% or higher.
Analyse Chemischer Reaktionen
Types of Reactions: Pentamidine-d4 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Pentamidine-d4 2HCl into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pentamidine-d4 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in NMR spectroscopy to study the structure and reaction mechanisms of compounds.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Investigated for its potential therapeutic effects and used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new antimicrobial agents and in quality control processes for pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of Pentamidine-d4 2HCl is not fully understood. it is believed to interfere with nuclear metabolism, leading to the inhibition of DNA, RNA, phospholipid, and protein synthesis . This disruption of essential cellular processes results in the antimicrobial effects observed with Pentamidine .
Vergleich Mit ähnlichen Verbindungen
Pentamidine: The non-deuterated analogue used for similar therapeutic purposes.
Other Deuterated Analogues: Compounds such as deuterated benzamidine and deuterated phenoxy derivatives.
Uniqueness: Pentamidine-d4 2HCl is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C19H26Cl2N4O2 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |
InChI-Schlüssel |
HWURPQUPKQFGJI-XQZXWLSLSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


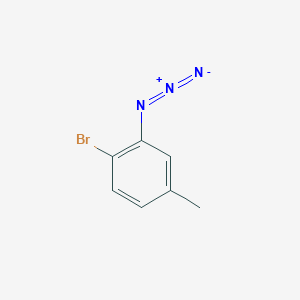


![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
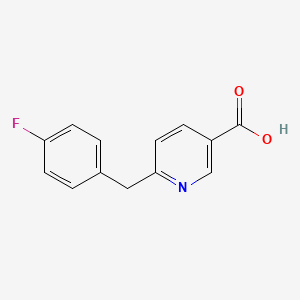

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
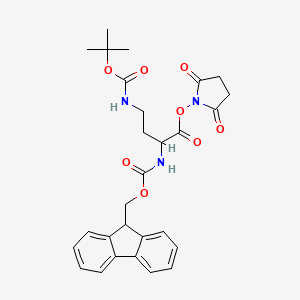
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine hydrochloride, trans](/img/structure/B12312958.png)
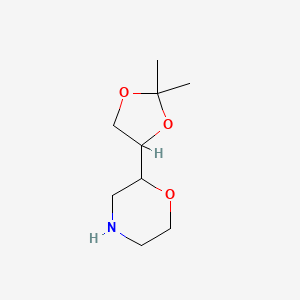
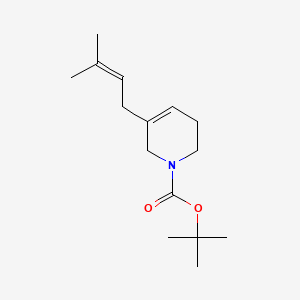
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)
